3-Aminopentanenitrile
Overview
Description
3-Aminopentanenitrile is a chemical compound with the CAS Number: 75405-06-0 . It has a molecular weight of 98.15 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Aminopentanenitrile is1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3
. This indicates that the molecule consists of 5 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms. Physical And Chemical Properties Analysis
3-Aminopentanenitrile is a liquid at room temperature . It has a molecular weight of 98.15 . The InChI key isFVPPLRDSFQDFLX-UHFFFAOYSA-N
.
Scientific Research Applications
Biotransformations for Synthesis of Chiral Compounds
3-Aminopentanenitrile is involved in biotransformations catalyzed by microbial whole-cell catalysts, such as Rhodococcus erythropolis AJ270, to produce enantiopure acids and amides. These transformations exhibit high efficiency and enantioselectivity, crucial for synthesizing chiral gamma-amino acid derivatives, 2-pyrrolidinone, and 2-azepinone derivatives, highlighting its significance in the preparation of pharmaceutically relevant compounds (Gao et al., 2006).
Enzymatic Synthesis of Amino Alcohols
Enzymatic procedures have been established for synthesizing (R)-3-hydroxypentanenitrile, an important intermediate for immunosuppressive drugs, using a novel acetoacetyl-CoA reductase from Achromobacter denitrificans. This approach demonstrates the utility of 3-Aminopentanenitrile derivatives in producing high-value pharmaceutical intermediates with high enantiomeric excess, showcasing the potential for sustainable and selective chemical synthesis (Kawano et al., 2014).
Synthesis of Heterocyclic Compounds
3-Aminopentanenitrile serves as a precursor in the synthesis of new heterocyclic compounds, such as pyridine, dihydropyridine, tetrahydropyridine, nicotinonitrile, and pyrazole derivatives. These compounds have expected biological activity and are synthesized through reactions with various reagents, highlighting its versatility in creating compounds with potential pharmacological applications (Ramiz et al., 2012).
Material Science Applications
In material science, 3-Aminopentanenitrile derivatives have been explored for corrosion inhibition of mild steel in acidic environments. Derivatives such as 4-(isopentylamino)-3-nitrobenzonitrile have shown excellent performance as corrosion inhibitors, demonstrating the chemical's utility in protecting industrial materials against corrosive damage. This application underscores the importance of 3-Aminopentanenitrile derivatives in extending the lifespan and maintaining the integrity of metallic structures in harsh chemical environments (Chaouiki et al., 2018).
Safety And Hazards
3-Aminopentanenitrile is classified as a dangerous substance. It has hazard statements such as H227, H302, H312, H314, H332, H335 . These indicate that it is highly flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
3-aminopentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPPLRDSFQDFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043904 | |
Record name | 3-Aminopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopentanenitrile | |
CAS RN |
75405-06-0 | |
Record name | 3-Aminopentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75405-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopentanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075405060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanenitrile, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Aminopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINOPENTANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240Y1KRT4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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